Combretastatin A1 Combretastatin A1 Combretastatin A-1 has been reported in Combretum caffrum and Combretum kraussii with data available.
Combretastatin A-1 is a stilbenoid originally isolated from the plant Combretum caffrum, with vascular-disrupting and antineoplastic activities. Upon administration, combretastatin A1 (CA1) promotes rapid microtubule depolymerization; endothelial cell mitotic arrest and apoptosis; destruction of the tumor vasculature; disruption of tumor blood flow; and tumor cell necrosis. In addition, orthoquinone intermediates, metabolized from combretastatin A1 by oxidative enzymes found to be elevated in some tumor types, may bind to tumor cell thiol-specific antioxidant proteins and DNA, and stimulate oxidative stress by enhancing superoxide/hydrogen peroxide production.
COMBRETASTATIN A-1 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
from Combretum caffrum; structure given in first source
Brand Name: Vulcanchem
CAS No.: 109971-63-3
VCID: VC20747297
InChI: InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
SMILES: Array
Molecular Formula: C18H20O6
Molecular Weight: 332.3 g/mol

Combretastatin A1

CAS No.: 109971-63-3

Cat. No.: VC20747297

Molecular Formula: C18H20O6

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Combretastatin A1 - 109971-63-3

Specification

CAS No. 109971-63-3
Molecular Formula C18H20O6
Molecular Weight 332.3 g/mol
IUPAC Name 3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
Standard InChI InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
Standard InChI Key YUSYSJSHVJULID-WAYWQWQTSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O
Canonical SMILES COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Combretastatin A-1 is a cis-stilbene with the molecular formula C18H20O6 and a molecular weight of 332.35 g/mol . Its structure features two phenyl rings connected by an ethene bridge in the Z (cis) configuration. One ring contains three methoxy groups (a trimethoxyphenyl moiety), while the other has one methoxy group and two hydroxyl groups (a methoxybenzene-diol moiety) . This specific structural arrangement is crucial for its biological activity.

The compound is identified by various synonyms and registry numbers in scientific databases. Its Chemical Abstracts Service (CAS) registry number is 109971-63-3 . Common alternative names include:

  • Combretastatin A1

  • (Z)-3-methoxy-6-(3,4,5-trimethoxystyryl)benzene-1,2-diol

  • 3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol

  • NSC-600032

Database identifiers include PubChem CID 5458993, ChEMBL ID CHEMBL36255, and DSSTox Substance ID DTXSID701028842, among others .

Physical and Chemical Properties

Combretastatin A-1 exhibits specific solubility characteristics that influence its formulation and administration. It demonstrates good solubility in organic solvents but limited water solubility, as detailed in Table 1.

Table 1: Physical and Chemical Properties of Combretastatin A-1

PropertyValue
Molecular FormulaC18H20O6
Molecular Weight332.35 g/mol
Physical StateSolid
Solubility in DMF5 mg/ml
Solubility in DMSO5 mg/ml
Solubility in Ethanol3 mg/ml
Solubility in DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml
Storage Recommendation-20°C

The limited aqueous solubility of Combretastatin A-1 has led to the development of more soluble prodrug forms, particularly phosphate derivatives that can be readily converted to the active compound in vivo .

Mechanism of Action

Microtubule Inhibition

The primary mechanism of action of Combretastatin A-1 involves binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly . This inhibition has been observed at concentrations as low as 2 μM (ID50) . By disrupting microtubule dynamics, Combretastatin A-1 interferes with crucial cellular processes including mitosis, intracellular transport, and maintenance of cell morphology.

In rapidly dividing cancer cells, this microtubule disruption leads to mitotic arrest, eventually triggering apoptotic pathways . The compound promotes rapid microtubule depolymerization, endothelial cell mitotic arrest and apoptosis, destruction of tumor vasculature, disruption of tumor blood flow, and ultimately tumor cell necrosis .

Signaling Pathway Modulation

Beyond direct microtubule inhibition, Combretastatin A-1 modulates several important intracellular signaling pathways. Studies in hepatocellular carcinoma cells have demonstrated that it induces microtubule depolymerization-mediated AKT inactivation . This inactivation of AKT results in the activation of glycogen synthase kinase-3β (GSK-3β), which subsequently leads to inhibition of the Wnt/β-Catenin signaling pathway .

The Wnt/β-Catenin pathway plays crucial roles in cell proliferation, differentiation, and survival. When this pathway is inhibited by Combretastatin A-1, there is a downregulation of anti-apoptotic proteins such as Mcl-1, which contributes significantly to the induction of cancer cell apoptosis . Notably, research has shown that the apoptotic effects of Combretastatin A-1 on hepatocellular carcinoma cells can be prevented by GSK-3β-specific inhibitors, confirming the importance of this pathway in its mechanism of action .

Reactive Oxygen Species Generation

Combretastatin A-1 also induces oxidative stress in cancer cells through the accumulation of reactive oxygen species (ROS) . Studies have shown that treatment with Combretastatin A-1 at concentrations of 1-50 nM for 6 hours reduces mitochondrial membrane potential in HepG2 hepatocellular carcinoma cells and induces dose-dependent ROS accumulation .

Additionally, orthoquinone intermediates metabolized from Combretastatin A-1 by oxidative enzymes (which are found to be elevated in some tumor types) may bind to tumor cell thiol-specific antioxidant proteins and DNA . This interaction stimulates further oxidative stress by enhancing superoxide and hydrogen peroxide production, contributing to the compound's cytotoxic effects .

Effects on Tumor Microenvironment

Recent studies have uncovered that Combretastatin A-1 also targets components of the tumor microenvironment, particularly tumor-associated macrophages (TAMs) . These macrophages often promote tumor progression, angiogenesis, and therapy resistance. Research indicates that Combretastatin A-1 induces TAM apoptosis through the same mechanism observed in cancer cells and effectively eliminates these cells from the tumor microenvironment in vivo .

This action on TAMs represents a significant therapeutic advantage, as it allows Combretastatin A-1 to target both the cancer cells and the supportive elements in the tumor microenvironment. Furthermore, treatment with this compound alters the expression of cytokines in the tumor microenvironment, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) . These changes can influence tumor progression and the immune response against the tumor.

Pharmacokinetics and Metabolism

Metabolic Profile

The metabolism of Combretastatin A-1 is complex, with studies detecting up to 14 different metabolites in plasma following administration . Many of these metabolites have been identified through liquid chromatography/mass spectroscopy analysis. The phosphate prodrug form, Combretastatin A-1 phosphate (CA1P), is designed to improve solubility and is rapidly dephosphorylated in vivo to release the active Combretastatin A-1 .

In vitro metabolic studies suggest that Combretastatin A-1 is metabolized to more reactive species compared to its structural analog Combretastatin A4 . This may explain the enhanced antitumor effects observed with Combretastatin A-1 despite lower tissue concentrations in some pharmacokinetic studies.

Comparative Pharmacokinetics

Comparative preclinical pharmacokinetic studies between Combretastatin A-1 phosphate and Combretastatin A4 phosphate have provided valuable insights into their differential activities. In a study using NMRI mice bearing MAC29 tumors, both compounds were administered at a therapeutic dose of 150 mg/kg .

Analysis revealed distinct pharmacokinetic profiles for the active components. For Combretastatin A4, the plasma and tumor areas under the curve (AUC) were 18.4 and 60.1 μg·h·ml−1, respectively. In contrast, for Combretastatin A-1, the plasma and tumor AUCs were 10.4 and 13.1 μg·h·ml−1, respectively .

These findings indicate that while Combretastatin A-1 achieves lower exposure in both plasma and tumor tissues compared to Combretastatin A4, it still demonstrates greater antitumor effects at equivalent doses. This apparent paradox may be explained by the formation of more reactive metabolites from Combretastatin A-1, which could enhance its cytotoxic effects despite lower concentrations .

Preclinical Studies

In Vitro Activity

Combretastatin A-1 has demonstrated remarkable cytotoxic activity against numerous cancer cell lines in vitro, with IC50 values in the nanomolar range for many cancer types, as detailed in Table 2.

Table 2: IC50 Values of Combretastatin A-1 Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HepG2Hepatocellular carcinoma9.2
Smmc 7721Hepatocellular carcinoma12.8
BGC-803Gastric cancer12.2
MDA-MB-231Breast cancer17.6
Hepa 1-6Hepatocellular carcinoma32.9
LM-3Hepatocellular carcinoma33.8
Bel-7402Hepatocellular carcinoma38.4
MCF-7Breast cancer46.0
A375Melanoma61.0
NCI-1975Lung cancer256.3
CT-26Colon cancer1075.0
Huh7Hepatocellular carcinoma728.2

This data demonstrates that Combretastatin A-1 exhibits particularly potent activity against hepatocellular carcinoma cell lines, with HepG2 being the most sensitive (IC50 = 9.2 nM) . The compound also shows significant activity against breast cancer and gastric cancer cell lines, while its effectiveness against lung and colon cancer appears more moderate.

Mechanistic studies in HepG2 cells have revealed that treatment with Combretastatin A-1 at concentrations of 1-10 nM for 24 hours induces AKT inactivation and removes GSK-3β inhibition through microtubule depolymerization, ultimately leading to apoptosis .

In Vivo Efficacy

The therapeutic potential of Combretastatin A-1 has been validated in various animal models of cancer. In a HepG2 subcutaneous xenograft model, administration of Combretastatin A-1 at doses of 1-4 mg/kg intravenously every other day for 4 weeks significantly reduced tumor volume . Similarly, in an orthotopic hepatocellular carcinoma mouse model, treatment with Combretastatin A-1 at 2 mg/kg every other day for 21 days demonstrated enhanced apoptosis in tumor tissues .

Table 3: In Vivo Study Results of Combretastatin A-1

Animal ModelDosage RegimenKey Findings
HepG2 subcutaneous xenograft1-4 mg/kg i.v. every other day for 4 weeksSignificant reduction in tumor volume
Orthotopic hepatocellular carcinoma2 mg/kg every other day for 21 daysEnhanced tumor cell apoptosis
Murine colon adenocarcinomaSingle dose (specific dosage not provided)Decreased functional vascular volume within hours
Cancer xenograft models2-4 mg/kg for 4 weeksInhibition of tumor growth

In a well-vascularized murine colon adenocarcinoma model, Combretastatin A-1 decreased functional vascular volume within hours of administration, demonstrating its rapid vascular-disrupting effect . Additionally, studies have reported that Combretastatin A-1 enhances the effects of conventional chemotherapeutic agents, including carboplatin, paclitaxel, and cisplatin, in murine models of cancer .

Clinical Development

Therapeutic Applications

Based on preclinical studies and early clinical trials, Combretastatin A-1 shows potential applications in the treatment of various cancer types. Its development has focused primarily on hepatocellular carcinoma, where it has demonstrated remarkable potency against multiple cell lines and efficacy in animal models .

The compound's unique ability to target both cancer cells and tumor-associated macrophages makes it particularly promising for cancers where the tumor microenvironment plays a significant role in disease progression. Additionally, its vascular-disrupting properties suggest potential efficacy against solid tumors that depend on a well-developed vascular network.

The clinical evaluation of Combretastatin A-1 diphosphate in acute myeloid leukemia indicates potential applications beyond solid tumors to include hematological malignancies . This broadens the spectrum of cancer types that might benefit from this therapeutic approach.

Furthermore, the synergistic effects observed when combining Combretastatin A-1 with conventional chemotherapeutic agents in preclinical models suggest that it may be most effective as part of combination therapy regimens, potentially enhancing the efficacy of standard treatments while allowing for dose reductions that might minimize toxicity.

Current Challenges and Future Directions

Pharmacokinetic Optimization

Despite the promising antitumor activity of Combretastatin A-1, its complex metabolic profile presents challenges for clinical development. With up to 14 metabolites detected in plasma , understanding the contribution of each metabolite to both efficacy and toxicity is critical for optimizing dosing regimens and predicting clinical outcomes.

Additionally, the relatively lower tumor exposure of Combretastatin A-1 compared to its analog Combretastatin A4 suggests that formulation strategies to enhance tumor delivery could potentially improve efficacy. The development of targeted delivery systems or alternative prodrug designs might address this limitation.

Biomarker Development

To maximize the clinical utility of Combretastatin A-1, the identification of biomarkers that predict response to treatment would be valuable. Given its effects on the Wnt/β-Catenin pathway and tumor-associated macrophages , markers related to these targets could potentially help identify patients most likely to benefit from Combretastatin A-1 therapy.

Furthermore, imaging techniques that can assess vascular disruption in tumors might serve as early indicators of treatment efficacy, potentially allowing for adaptive treatment strategies.

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